molecular formula C10H23O4P B1677007 Decyl dihydrogen phosphate CAS No. 3921-30-0

Decyl dihydrogen phosphate

Cat. No.: B1677007
CAS No.: 3921-30-0
M. Wt: 238.26 g/mol
InChI Key: SCIGVHCNNXTQDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl dihydrogen phosphate can be synthesized through the reaction of decanol with phosphoric acid. The reaction typically involves the esterification of decanol with phosphoric acid under controlled conditions to produce this compound. The reaction can be represented as follows:

[ \text{C10H21OH} + \text{H3PO4} \rightarrow \text{C10H21OPO3H2} + \text{H2O} ]

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. The reaction is carried out in reactors where decanol and phosphoric acid are mixed and heated to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Decyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce decanol and phosphoric acid.

    Esterification: It can react with alcohols to form esters.

    Neutralization: It can react with bases to form salts.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts.

    Neutralization: Bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: Decanol and phosphoric acid.

    Esterification: Esters of this compound.

    Neutralization: Salts of this compound.

Scientific Research Applications

Decyl dihydrogen phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As an amphipathic molecule, it can interact with lipid bilayers and membrane proteins, affecting their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures. The phosphate group in this compound can also participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ten-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent. Compared to shorter or longer alkyl chain analogs, this compound offers optimal surface-active properties and compatibility with various chemical and biological systems .

Biological Activity

Decyl dihydrogen phosphate (DDHP) is an organophosphorus compound with the molecular formula C₁₀H₂₃O₄P. It is primarily utilized as a surfactant and emulsifier in various industrial applications due to its amphiphilic nature, which allows it to interact effectively with both hydrophobic and hydrophilic substances. This article explores the biological activity of DDHP, focusing on its interactions with cell membranes, antimicrobial properties, and potential applications in drug delivery systems.

DDHP can be synthesized through several methods, including the reaction of decanol with phosphorus oxychloride. This synthesis results in a clear, viscous liquid that exhibits unique chemical properties due to its phosphate functional group. The compound is known for its ability to disrupt lipid bilayers, which is critical for its biological activity.

Interaction with Cell Membranes

One of the most significant biological activities of DDHP is its interaction with cell membranes. As a surfactant, it can disrupt lipid bilayers, leading to cell lysis in microbial organisms. This property has garnered interest for potential applications in antimicrobial treatments and drug delivery systems.

In vitro studies have shown that DDHP alters membrane permeability and fluidity, which can significantly affect cellular processes. Such interactions may influence cellular signaling pathways due to the compound's ability to engage with lipid bilayers and proteins.

Antimicrobial Properties

Research indicates that DDHP exhibits notable antimicrobial properties. Its ability to disrupt microbial cell membranes makes it a candidate for formulations aimed at inhibiting microbial growth. For instance, studies have demonstrated that DDHP can effectively reduce the viability of various pathogenic microorganisms by compromising their membrane integrity.

Study on Flotation Performance

A study investigated the flotation performance of DDHP in mineral processing applications. The research demonstrated that DDHP could be used as a collector in froth flotation processes, particularly for lithium-containing phases. The yield of lithium-containing minerals was observed to be influenced by the dosage of DDHP, showcasing its role in enhancing mineral recovery while highlighting its surfactant properties .

Dental Applications

Another significant area of research involves the use of methacryloyloxythis compound (10-MDP), a derivative of DDHP, in dental adhesives. A study evaluated the effects of 10-MDP on dental pulp cells and found that it induced an inflammatory response characterized by the release of cytokines. Additionally, it was observed that 10-MDP affected odontoblastic differentiation markers, suggesting potential implications for dental health applications .

Data Table: Summary of Biological Activities

Activity Description References
Cell Membrane DisruptionDisrupts lipid bilayers leading to cell lysis in microbes
Antimicrobial EffectsInhibits growth of various pathogenic microorganisms
Mineral Flotation PerformanceEnhances recovery rates in froth flotation processes for lithium minerals
Dental Adhesive ApplicationInduces inflammatory responses and affects odontoblastic differentiation in dental pulp cells

Properties

CAS No.

3921-30-0

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

decyl dihydrogen phosphate

InChI

InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13)

InChI Key

SCIGVHCNNXTQDB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCCCOP(=O)(O)O

Appearance

Solid powder

Key on ui other cas no.

3921-30-0
60476-40-6
68427-32-7

physical_description

Liquid

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

68427-32-7 (potassium salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

n-decyl phosphoric acid
n-decyl phosphoric acid, monopotassium salt
n-decyl phosphoric acid, potassium salt
potassium n-decyl phosphate
sodium decyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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